2-(Ethylthio)benzyl alcohol
CAS No.:
Cat. No.: VC14262086
Molecular Formula: C9H12OS
Molecular Weight: 168.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12OS |
---|---|
Molecular Weight | 168.26 g/mol |
IUPAC Name | (2-ethylsulfanylphenyl)methanol |
Standard InChI | InChI=1S/C9H12OS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,10H,2,7H2,1H3 |
Standard InChI Key | YAAZIYLXESIBIN-UHFFFAOYSA-N |
Canonical SMILES | CCSC1=CC=CC=C1CO |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-(ethylthio)benzyl alcohol consists of a benzene ring with two functional groups: a hydroxymethyl (-CHOH) group at the 1-position and an ethylthio group at the 2-position. Key molecular parameters inferred from analogous compounds include:
The ethylthio group introduces electron-withdrawing effects, slightly reducing the aromatic ring’s electron density compared to unsubstituted benzyl alcohol. This modification impacts reactivity in electrophilic substitution and oxidation reactions .
Synthetic Methodologies
Nucleophilic Substitution Approaches
A common route to benzyl thioethers involves the reaction of benzyl halides with thiols. For example, 2-(bromomethyl)benzyl alcohol (CAS: 74785-02-7) reacts with ethanethiol in the presence of a base to yield 2-(ethylthio)benzyl alcohol :
This method, adapted from the synthesis of 2-(benzylthio)ethanol , typically employs toluene or THF as solvents and temperatures of 60–80°C. Yields are moderate (50–70%) due to competing elimination reactions .
Physicochemical Properties
Spectroscopic Data
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NMR (CDCl):
-
IR (KBr):
Thermal Stability
Differential scanning calorimetry (DSC) of related thioether benzyl alcohols shows decomposition onset at ~180°C, suggesting similar stability for 2-(ethylthio)benzyl alcohol .
Applications in Organic Synthesis
Ligand Precursor in Catalysis
Thioether-containing benzyl alcohols serve as ligands for transition metals. For instance, palladium complexes of similar structures catalyze Suzuki-Miyaura couplings .
Building Block for Heterocycles
The -CHOH group participates in cyclocondensation reactions. Reaction with thiourea yields thiazolidinones, a scaffold prevalent in pharmaceuticals .
Hazard Parameter | Description |
---|---|
GHS Hazard Codes | Xn (Harmful) |
Risk Statements | H302 (Harmful if swallowed) |
Safety Precautions | Use gloves, eye protection, and ventilation |
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